

Literature review of Tert-butyl 7-formylindoline-1-carboxylate applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tert-butyl 7-formylindoline-1-carboxylate
Cat. No.:	B069496

[Get Quote](#)

An In-Depth Technical Guide to the Applications of **Tert-butyl 7-formylindoline-1-carboxylate**

Authored by a Senior Application Scientist Introduction: The Strategic Value of a Versatile Indoline Scaffold

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **Tert-butyl 7-formylindoline-1-carboxylate**, a key heterocyclic intermediate, has emerged as a scaffold of significant interest for researchers in drug development and fine chemical synthesis.^{[1][2]} Its utility stems from a unique combination of structural features: a bicyclic indoline core, a labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a reactive formyl (aldehyde) group at the 7-position of the aromatic ring.

This guide provides an in-depth exploration of the applications of **Tert-butyl 7-formylindoline-1-carboxylate** (CAS Number: 174539-67-4).^{[3][4]} We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its role in the synthesis of high-value molecules, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Key Structural Features and Their Synthetic Implications:

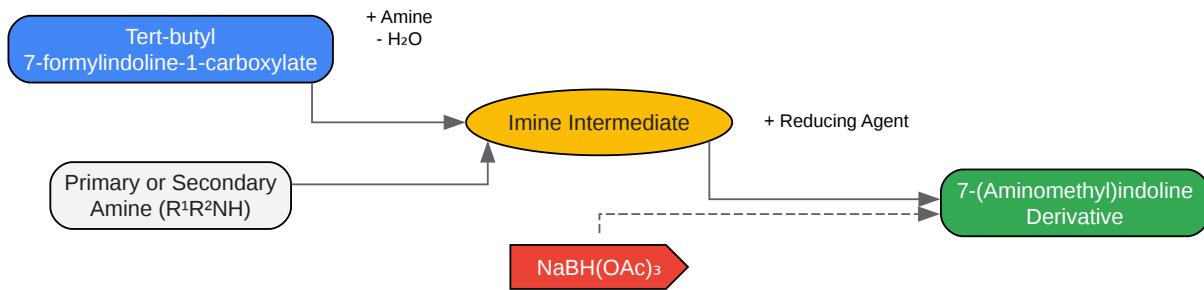
- **Indoline Core:** A privileged scaffold in medicinal chemistry, the indoline nucleus is a common feature in numerous biologically active compounds.
- **Boc Protecting Group:** The Boc group serves a dual purpose. It deactivates the indoline nitrogen, preventing unwanted side reactions, and enhances the solubility of the molecule in common organic solvents, simplifying reaction workups and purification.[\[1\]](#) Its acid-labile nature allows for straightforward deprotection under mild conditions, enabling further functionalization of the nitrogen atom at a later synthetic stage.
- **7-Formyl Group:** This aldehyde functionality is the primary reactive handle for a multitude of chemical transformations. It serves as a versatile electrophilic site for carbon-carbon and carbon-nitrogen bond formation, allowing for the introduction of diverse substituents and the elaboration of the indoline core into more complex structures.

Physicochemical Properties and Handling

A foundational understanding of a reagent's physical properties is critical for its effective use in experimental design.

Property	Value	Source
CAS Number	174539-67-4	[3] [4]
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[3]
Molecular Weight	247.29 g/mol	[3]
Appearance	Solid	[4]
Melting Point	86-87 °C	[3]
Synonyms	1-Boc-7-formylindoline, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate	[4]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. As with all fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.


Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic power of **Tert-butyl 7-formylindoline-1-carboxylate** lies in the reactivity of its aldehyde group. This section details the key transformations that make it an invaluable tool for molecular elaboration.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably one of the most robust and widely used methods for forming amine-containing compounds. For **Tert-butyl 7-formylindoline-1-carboxylate**, this reaction provides a direct route to installing a diverse array of substituted aminomethyl groups at the 7-position.

Mechanism and Rationale: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate between the aldehyde and a primary or secondary amine. This intermediate is then reduced *in situ* to the corresponding amine. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN) are preferred because they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the reductive amination of **Tert-butyl 7-formylindoline-1-carboxylate**.

Field-Proven Protocol: Synthesis of a 7-(Piperidin-1-ylmethyl)indoline Derivative

- Reaction Setup: To a solution of **Tert-butyl 7-formylindoline-1-carboxylate** (1.0 g, 4.04 mmol) in 1,2-dichloroethane (DCE, 20 mL) in a round-bottom flask, add piperidine (0.44 mL, 4.45 mmol).
- Imine Formation: Stir the mixture at room temperature for 30 minutes.
- Reduction: Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.29 g, 6.06 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.
- Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Olefination Reactions: Building Carbon Scaffolds

Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for converting aldehydes into alkenes, providing a powerful means of carbon-carbon bond formation and chain extension.

Mechanism and Rationale:

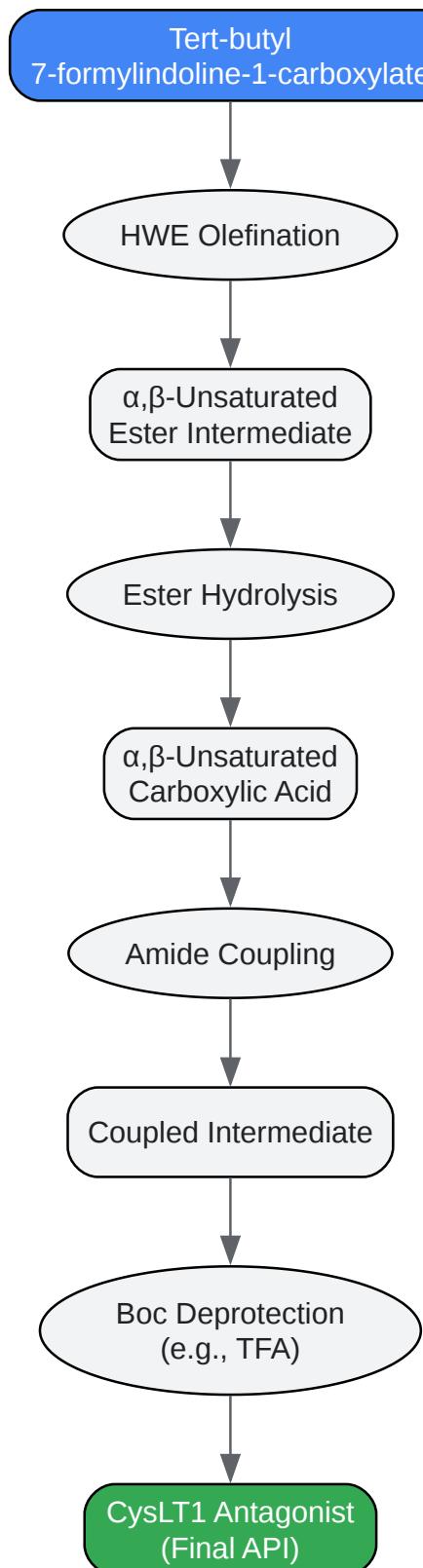
- Wittig Reaction: Utilizes a phosphorus ylide (a phosphonium salt deprotonated with a strong base) to react with the aldehyde, forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide. The stereoselectivity (E vs. Z alkene) is influenced by the stability of the ylide.

- HWE Reaction: Employs a phosphonate carbanion, which is generally more reactive than the corresponding Wittig ylide and can be generated with weaker bases. A key advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification. HWE reactions often show high E-selectivity for the resulting alkene.

These reactions are instrumental in synthesizing precursors for more complex molecules, such as the CysLT1 antagonists where an α,β -unsaturated ester is installed.[\[5\]](#)

Field-Proven Protocol: HWE Synthesis of an α,β -Unsaturated Ester[\[5\]](#)

- Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve triethyl phosphonoacetate (0.85 mL, 4.24 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
- Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 170 mg, 4.24 mmol) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
- Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of **Tert-butyl 7-formylindoline-1-carboxylate** (1.0 g, 4.04 mmol) in anhydrous THF (10 mL) dropwise via a syringe.
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 25 mL).
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target alkene.


Other Key Transformations

- Oxidation to Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO_4) or the Pinnick oxidation (sodium chlorite, NaClO_2). This provides an entry point for synthesizing amides, esters, and other carboxylic acid derivatives.
- Grignard and Organolithium Additions: As a classic electrophile, the aldehyde reacts with organometallic reagents to form secondary alcohols, providing another route for C-C bond formation.
- Henry Reaction (Nitroaldol): Reaction with a nitroalkane (e.g., nitromethane) under basic conditions yields a β -nitro alcohol, a versatile intermediate that can be further transformed into amino alcohols or α,β -unsaturated nitro compounds.

Application in Drug Discovery: Synthesis of CysLT1 Antagonists

A prominent application of **Tert-butyl 7-formylindoline-1-carboxylate** is in the synthesis of potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonists.^[5] These compounds are of significant therapeutic interest for treating inflammatory diseases, particularly asthma.^[5]

The synthesis of these antagonists often involves an initial HWE or Wittig reaction on the 7-formyl group to install an acrylic acid or ester side chain.^[5] This is followed by a series of steps, including amide coupling and eventual deprotection, to yield the final active pharmaceutical ingredient (API). The indoline core serves as a rigid scaffold to correctly orient the key pharmacophoric elements for optimal receptor binding.

[Click to download full resolution via product page](#)

Figure 2: A representative synthetic pathway towards CysLT1 antagonists utilizing **Tert-butyl 7-formylindoline-1-carboxylate**.

Conclusion

Tert-butyl 7-formylindoline-1-carboxylate is more than just a chemical reagent; it is a strategic synthetic platform. Its well-defined reactive sites—the Boc-protected nitrogen and the 7-formyl group—allow for a predictable and sequential elaboration of the indoline core. This control is indispensable in multi-step syntheses common in drug discovery and process chemistry. The protocols and applications detailed in this guide underscore its value, providing researchers with the foundational knowledge to confidently incorporate this versatile building block into their synthetic endeavors, accelerating the path towards novel chemical entities and potential therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate [synhet.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. tert-Butyl 7-formylindoline-1-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of Tert-butyl 7-formylindoline-1-carboxylate applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069496#literature-review-of-tert-butyl-7-formylindoline-1-carboxylate-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com